![molecular formula C19H20N2O3S B239043 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239043.png)
1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole, also known as MRS 2578, is a selective P2Y6 receptor antagonist that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 2578 is a selective P2Y6 receptor antagonist, which means it blocks the activity of the P2Y6 receptor. The P2Y6 receptor is involved in various physiological processes, including inflammation and immune response. By blocking the P2Y6 receptor, 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 2578 reduces inflammation and immune response, which may be beneficial in the treatment of various diseases.
Effets Biochimiques Et Physiologiques
1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 2578 has been shown to have anti-inflammatory effects in various animal models. It reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 2578 also reduces the activation of immune cells, such as macrophages and T cells, which play a role in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 2578 has several advantages for lab experiments. It is a selective P2Y6 receptor antagonist, which means it has a specific target and does not affect other receptors. This makes it easier to study the effects of blocking the P2Y6 receptor. 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 2578 is also relatively stable and can be stored for long periods without degradation.
One limitation of 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 2578 is that it may have off-target effects. Although it is a selective P2Y6 receptor antagonist, it may interact with other receptors or enzymes, which could affect the results of experiments. Another limitation is that 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 2578 has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for the study of 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 2578. One direction is to further investigate its potential therapeutic applications in various diseases, such as inflammatory bowel disease, rheumatoid arthritis, and cancer. Another direction is to study its safety and efficacy in humans, which could lead to the development of new drugs for these diseases. Additionally, further research is needed to understand the exact mechanisms of action of 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 2578 and its potential interactions with other receptors and enzymes.
Méthodes De Synthèse
1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 2578 can be synthesized through a multistep process involving the reaction of several chemical compounds. The synthesis involves the reaction of 4-methoxy-2,3-dimethylbenzene sulfonyl chloride with 4-methyl-2-phenyl-1H-imidazole to form 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 2578. The purity of synthesized 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 2578 can be determined using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 2578 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 2578 has also been studied for its potential role in the treatment of cancer, as it has been shown to inhibit tumor growth in animal models.
Propriétés
Nom du produit |
1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole |
|---|---|
Formule moléculaire |
C19H20N2O3S |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
1-(4-methoxy-2,3-dimethylphenyl)sulfonyl-4-methyl-2-phenylimidazole |
InChI |
InChI=1S/C19H20N2O3S/c1-13-12-21(19(20-13)16-8-6-5-7-9-16)25(22,23)18-11-10-17(24-4)14(2)15(18)3/h5-12H,1-4H3 |
Clé InChI |
AUWDHFYZXWXMHL-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=C(C(=C(C=C3)OC)C)C |
SMILES canonique |
CC1=CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=C(C(=C(C=C3)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




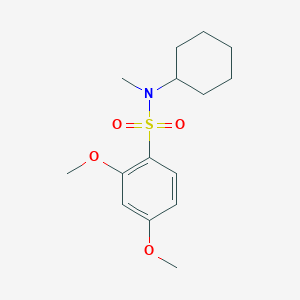
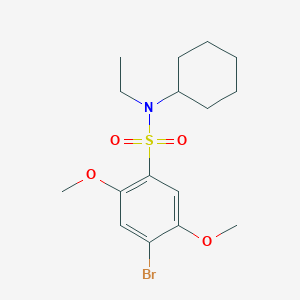
![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)
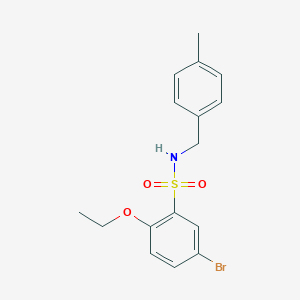
![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)
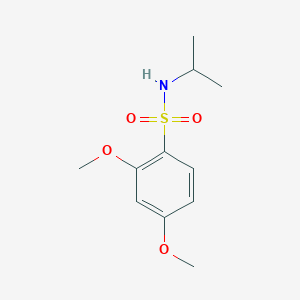
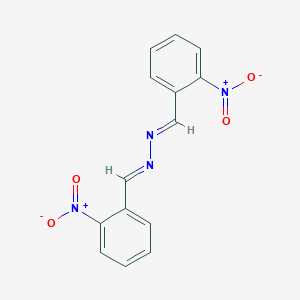
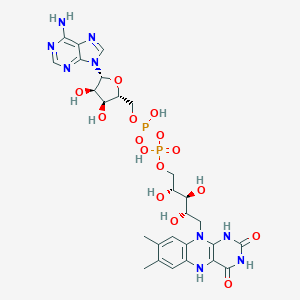
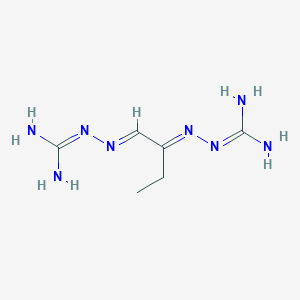
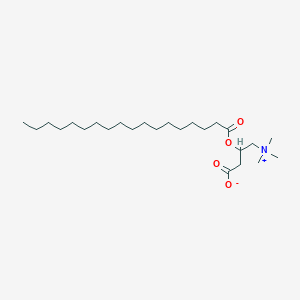
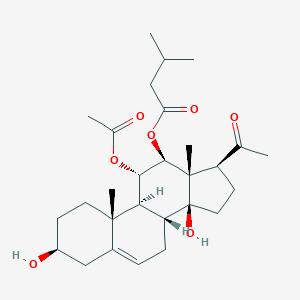
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239044.png)
![2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B239054.png)